2,6-Difluoro-3-nitrobenzamide
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Overview
Description
2,6-Difluoro-3-nitrobenzamide is a chemical compound with the molecular formula C7H4F2N2O3 . It has a molecular weight of 202.11 g/mol . The IUPAC name for this compound is 2,6-difluoro-3-nitrobenzamide .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-nitrobenzamide consists of a benzamide core with two fluorine atoms and a nitro group attached . The InChI code for this compound is 1S/C7H4F2N2O3/c8-3-1-2-4 (11 (13)14)6 (9)5 (3)7 (10)12/h1-2H, (H2,10,12) .Physical And Chemical Properties Analysis
2,6-Difluoro-3-nitrobenzamide has a molecular weight of 202.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 202.01899832 g/mol . The topological polar surface area of the compound is 88.9 Ų . The compound has a heavy atom count of 14 .Scientific Research Applications
Biocatalytic Production
2,6-Difluoro-3-nitrobenzamide is a significant intermediate in pesticide industries. A study by Yang et al. (2018) utilized recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase for its production. This biocatalytic process was optimized for parameters like temperature and pH, resulting in a high yield of 2,6-difluoro-3-nitrobenzamide without any by-products in an economical system (Yang et al., 2018).
Synthesis Techniques
2,6-Difluoro-3-nitrobenzamide can be synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, as described by Li Xiu-lian (2009). This method features high yield, good product quality, and minimal environmental impact (Li Xiu-lian, 2009).
Chemoselective Biocatalysis
Tang et al. (2017) explored the chemoselective hydrolysis of nitriles using Rhodococcus ruber CGMCC3090 resting cells. This method was applied to produce 2,6-difluoro-3-nitrobenzamide from 2,6-difluorobenzonitrile, offering a high yield and product specificity, making it a suitable alternative for the chemical industry (Tang et al., 2017).
Crystal Engineering and Molecular Interaction Studies
2,6-Difluoro-3-nitrobenzamide has been used in crystal engineering studies to explore hydrogen bonds and halogen bonds, as investigated by Srinu Tothadi and G. Desiraju (2013). This research provides insights into the creation of ternary cocrystals and the interplay between different molecular interactions (Tothadi & Desiraju, 2013).
Environmental Considerations in Synthesis
Ren Haoming (2011) studied the green preparation technology of 2,6-difluoro-3-nitrobenzamide via non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water. This approach offers a more environmentally friendly alternative to traditional synthesis methods (Ren Haoming, 2011).
Safety and Hazards
The safety data sheet for 2,6-Difluoro-3-nitrobenzamide indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing the dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
properties
IUPAC Name |
2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBOZSWKMBYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-nitrobenzamide |
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